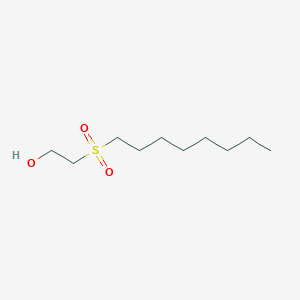

2-(Octylsulfonyl)ethanol

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds are organic molecules containing sulfur. jchemrev.com They are broadly classified based on the oxidation state of the sulfur atom, which significantly influences their chemical and physical properties. The primary classes include thiols (R-SH), sulfides (R-S-R'), sulfoxides (R-S(=O)-R'), and sulfones (R-S(=O)₂-R'). jchemrev.commdpi.comthieme-connect.com

2-(Octylsulfonyl)ethanol belongs to the sulfone family, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. organic-chemistry.orgrsc.org The synthesis of sulfones is most commonly achieved through the oxidation of the corresponding sulfides. thieme-connect.com In the case of this compound, its precursor would be 2-(Octylthio)ethanol (B165344) (also known as 2-(octylsulfanyl)ethanol), a sulfide. nih.gov The oxidation can proceed in a stepwise manner, often forming a sulfoxide (B87167) as an intermediate. jchemrev.com

Significance of the Sulfonyl Functional Group in Chemical Systems

The sulfonyl group (R-SO₂-R') is a highly influential functional group in chemical systems due to its distinct electronic and structural properties. organic-chemistry.orgrsc.org It is a strong electron-withdrawing group, which can significantly impact the reactivity and acidity of adjacent parts of a molecule. This property is crucial in various chemical transformations and in the design of molecules with specific electronic characteristics.

Sulfones are generally stable compounds, resistant to further oxidation under many conditions. thieme-connect.com This stability makes them suitable for use in a wide range of applications, from being inert backbones in polymers to key functional groups in pharmaceuticals. The sulfonyl group can also act as a good leaving group in certain reactions, facilitating the synthesis of complex molecules. vaia.com Furthermore, the presence of a sulfonyl group can enhance the biological activity of a molecule, a principle that is widely exploited in medicinal chemistry. vaia.com

Overview of Research Trajectories for this compound and Related Compounds

Given the limited direct research on this compound, its potential research trajectories can be inferred from studies on analogous compounds, particularly β-hydroxy sulfones. This class of compounds, characterized by a hydroxyl group on the carbon atom beta to the sulfonyl group, is of significant interest in organic synthesis.

Research in this area often focuses on the development of efficient and selective synthetic methods. The synthesis of β-hydroxy sulfones can be achieved through various routes, including the reduction of β-keto sulfones and the ring-opening of epoxides with sulfinate salts. researchgate.netmdpi.com For instance, a green chemistry approach involves the reaction of epoxides with sodium sulfinates in water, avoiding the need for hazardous catalysts. researchgate.net

The likely synthetic pathway to this compound would involve the oxidation of 2-(Octylthio)ethanol. organic-chemistry.orgrsc.org This precursor is a known compound with established identifiers (CAS No. 3547-33-9). nih.govchemnet.com The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst to ensure complete conversion to the sulfone. organic-chemistry.org

The applications of β-hydroxy sulfones are diverse. They serve as versatile intermediates in organic synthesis and have been investigated for their potential biological activities. scielo.brorganic-chemistry.org For example, some β-hydroxy sulfones have shown antimicrobial and antioxidant properties. scielo.br The combination of the long alkyl chain in this compound with the β-hydroxy sulfone motif suggests potential for its use as a surfactant or as a building block in the synthesis of more complex, biologically active molecules.

Structure

3D Structure

Properties

CAS No. |

20466-47-1 |

|---|---|

Molecular Formula |

C10H22O3S |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

2-octylsulfonylethanol |

InChI |

InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h11H,2-10H2,1H3 |

InChI Key |

RJLIKAWSCHFMAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CCO |

Origin of Product |

United States |

Synthesis Methodologies for 2 Octylsulfonyl Ethanol

Precursor Compounds and Synthetic Routes

The construction of the 2-(octylsulfonyl)ethanol molecule is achieved by forming the sulfonyl group from a more reduced sulfur precursor or by creating the C-O bond from an alcohol precursor.

The most direct and common method for preparing this compound is through the oxidation of its thioether analogue, 2-(octylthio)ethanol (B165344). jchemrev.com Thioethers are readily oxidized to sulfones in a two-step process that proceeds through a sulfoxide (B87167) intermediate. nih.gov This transformation requires a suitable oxidizing agent capable of delivering two oxygen atoms to the sulfur center.

A variety of oxidants can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a favored choice due to its environmental compatibility, as its primary byproduct is water. jchemrev.comnih.gov The reaction is often performed in solvents like acetic acid or alcohols. jchemrev.combeilstein-journals.org Other potent oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this conversion. researchgate.net The complete oxidation to the sulfone is typically achieved by using an excess of the oxidizing agent and often by elevating the temperature. beilstein-journals.org

An alternative synthetic strategy involves the formation of the sulfonyl group through a sulfonylation reaction. This pathway typically starts with an alcohol and an aryl sulfonyl chloride. niscpr.res.in While less direct for this specific aliphatic sulfone, the general principle involves reacting a suitable alcohol precursor with a reagent containing the octanesulfonyl moiety. For instance, a theoretical route could involve the reaction of ethylene (B1197577) glycol with octanesulfonyl chloride.

Another established method for synthesizing sulfones involves the reaction of sodium sulfinates with aryl halides or Grignard reagents with aryl-p-toluene sulfinates, highlighting diverse approaches to forming the sulfone group. niscpr.res.in Furthermore, a simple and environmentally benign synthesis of various sulfonyl chlorides, which are key precursors for sulfonylation, can be achieved through the oxidative chlorosulfonation of S-alkyl isothiourea salts mediated by NaClO₂. organic-chemistry.org

The synthesis of 2-alkoxy-ethanol derivatives, which are structural analogues, provides insight into forming the ether linkage present in related molecules. A primary method for producing these compounds is the addition of an alcohol to an epoxide. google.com However, this method can lead to the formation of oligomeric or polymeric by-products. google.com

To address this, methods have been developed for the selective production of 2-alkoxy-ethanols by depolymerizing these polyglycol derivatives using specific catalysts, such as those based on zirconium, titanium, or aluminum. google.com Other approaches include the acid-catalyzed reaction of a ketone precursor (like dihydroresorcinol) with an alcohol in a suitable solvent to form an enol ether, a type of alkoxy derivative. orgsyn.org Palladium-catalyzed transetherification of vinyl ethers with alcohols also represents a viable route for synthesizing specific alkoxy-ethanol structures. academie-sciences.fr

Reaction Conditions and Catalysis in Sulfone Synthesis

The conditions for oxidizing thioethers to sulfones can be precisely controlled to ensure high yield and selectivity. The choice of catalyst and reaction medium is crucial.

Hydrogen peroxide is a common oxidant, and its effectiveness can be significantly enhanced by catalysts. nih.gov Metal-based catalysts, including those derived from molybdenum (Mo), ruthenium (Ru), titanium (Ti), and niobium (Nb), are frequently used. researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.net For example, ammonium (B1175870) heptamolybdate in conjunction with 30% H₂O₂ allows for the efficient oxidation of sulfides to sulfones at room temperature, tolerating a wide range of sensitive functional groups. researchgate.net Similarly, Ti-containing zeolites like TS-1 can catalyze the oxidation of thioethers to sulfones, although the oxidation to the intermediate sulfoxide can often occur without a catalyst. researchgate.netrsc.org

The reaction solvent also plays a significant role. While early studies often used acetone (B3395972) and acetic acid, the rate of sulfoxidation can be increased by changing the medium to methanol. jchemrev.com In some cases, the reaction can be carried out under solvent-free conditions. researchgate.net The temperature and reaction time are adjusted to drive the reaction to completion; for instance, using an excess of H₂O₂ in acetic acid at elevated temperatures (e.g., 118 °C) ensures the formation of the sulfone over the sulfoxide. beilstein-journals.org

Mechanistic Aspects of Synthetic Pathways

The oxidation of a thioether, such as 2-(octylthio)ethanol, to a sulfone is a stepwise process. The mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidizing agent (e.g., H₂O₂ or a peroxy acid). This first step results in the formation of a sulfoxide intermediate. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivity

Different synthetic methods for producing sulfones offer varying levels of efficiency, selectivity, and environmental friendliness.

The direct oxidation of thioethers is a highly versatile and efficient route. jchemrev.comnih.gov The primary challenge in this method is achieving selectivity for the sulfone over the sulfoxide. Selectivity can be controlled by adjusting the stoichiometry of the oxidant; using one equivalent of the oxidant under mild conditions often favors the sulfoxide, whereas an excess of the oxidant and higher temperatures typically yield the sulfone. beilstein-journals.orgorganic-chemistry.org

Catalytic systems have been developed to improve both efficiency and selectivity. For instance, niobium carbide as a catalyst with H₂O₂ efficiently produces sulfones, while tantalum carbide under similar conditions favors the formation of sulfoxides. organic-chemistry.org The use of "green" oxidants like hydrogen peroxide, especially in catalyst-driven, solvent-free systems, represents a more sustainable approach compared to traditional methods that might use stoichiometric heavy metal oxidants like KMnO₄ or CrO₃. nih.govgoogle.com

Emerging technologies, such as the direct incorporation of sulfur dioxide (SO₂), offer an alternative pathway that is highly atom-economical. nih.gov However, the oxidation of readily available thioethers remains one of the most practical and widely used methods for synthesizing sulfones like this compound.

Chemical Reactivity and Transformations of 2 Octylsulfonyl Ethanol

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in 2-(octylsulfonyl)ethanol is a versatile site for chemical modification. It can undergo a variety of reactions typical of primary alcohols, including esterification, etherification, substitution, and activation for subsequent derivatization.

Esterification Reactions and Mechanisms

Esterification is a fundamental reaction of alcohols, and this compound can be readily converted to its corresponding esters. The most common method for this transformation is the Fischer esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). ntu.ac.ukyoutube.comwikipedia.org This reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. ntu.ac.ukwikipedia.orgnih.gov

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. wikipedia.orgnih.gov First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. nih.gov The alcohol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. nih.gov

Alternatively, esters can be formed under milder conditions using more reactive acylating agents such as acid chlorides or acid anhydrides. stackexchange.comlibretexts.orgorgsyn.org These reactions are generally irreversible and often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen halide or carboxylic acid byproduct. stackexchange.comlibretexts.org

Table 1: Representative Esterification Reactions of Primary Alcohols

| Carboxylic Acid/Derivative | Reagent/Catalyst | Product | Typical Yield (%) |

| Acetic Acid | H2SO4 (catalytic) | 2-(Octylsulfonyl)ethyl acetate | 65-99 (with excess alcohol) masterorganicchemistry.com |

| Acetic Anhydride | Pyridine | 2-(Octylsulfonyl)ethyl acetate | >90 orgsyn.org |

| Benzoyl Chloride | Pyridine | 2-(Octylsulfonyl)ethyl benzoate | High libretexts.org |

Note: The yields are generalized for primary alcohols and may vary for this compound.

Etherification and Alkylation Processes

The hydroxyl group of this compound can be converted to an ether through various etherification methods. The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.comgold-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide ion. masterorganicchemistry.com This highly nucleophilic alkoxide then undergoes an SN2 reaction with a primary alkyl halide or a sulfonate ester to form the ether. byjus.commasterorganicchemistry.comlibretexts.org

The choice of solvent is crucial for the success of the Williamson ether synthesis, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide being commonly used. byjus.comchemistrytalk.org The reaction is typically conducted at elevated temperatures (50-100 °C) and can take several hours to complete. gold-chemistry.org

Table 2: Williamson Ether Synthesis with Primary Alcohols

| Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |

| Methyl Iodide | NaH | THF | 1-Methoxy-2-(octylsulfonyl)ethane | 50-95 gold-chemistry.org |

| Ethyl Bromide | K2CO3 | Butanone | 1-Ethoxy-2-(octylsulfonyl)ethane | 50-95 gold-chemistry.org |

| Benzyl Chloride | NaH | DMF | 1-(Benzyloxy)-2-(octylsulfonyl)ethane | 50-95 gold-chemistry.org |

Note: The yields are generalized for the Williamson ether synthesis and may vary for this compound.

Substitution Reactions (e.g., with Hydrogen Halides)

The hydroxyl group of this compound can be substituted by a halogen atom through reaction with hydrogen halides (HX). As a primary alcohol, the reaction with HBr or HCl typically proceeds via an SN2 mechanism. byjus.comchemistrysteps.combrainly.in This requires protonation of the hydroxyl group by the strong acid to form a good leaving group (water). byjus.com The halide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in a single concerted step. byjus.com

The reactivity of hydrogen halides follows the order HI > HBr > HCl. chemistrysteps.com Due to the requirement of strongly acidic conditions, this method may not be suitable for molecules with acid-sensitive functional groups. libretexts.org

Alcohol Activation and Subsequent Derivatization

The hydroxyl group is a poor leaving group, which limits its utility in nucleophilic substitution reactions. youtube.com To overcome this, the hydroxyl group can be "activated" by converting it into a better leaving group. A common strategy is the formation of sulfonate esters, such as tosylates or mesylates. youtube.comyoutube.com

This is achieved by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. youtube.comyoutube.com The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions. youtube.comyoutube.com This two-step process allows for the introduction of a variety of functional groups at the position of the original hydroxyl group. youtube.com

Reactions Involving the Sulfonyl Group

Intrinsic Reactivity of the Sulfone Moiety

The sulfonyl group in this compound is generally considered to be a stable and relatively inert functional group. researchgate.netresearchgate.netnih.gov The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent parts of the molecule, but the S-C and S=O bonds are typically robust. researchgate.net

Under certain conditions, the sulfonyl group can act as a leaving group in some specialized reactions, such as the Julia olefination or Ramberg-Bäcklund reaction, though these are not typically observed under the conditions used for modifying the hydroxyl group. researchgate.net In the context of the reactions discussed in section 3.1, the octylsulfonyl group is expected to remain intact and does not directly participate in the transformations of the hydroxyl group. Its primary role is as an electron-withdrawing substituent that may influence the reactivity of the rest of the molecule. researchgate.net

Transformations Leading to Other Sulfonyl Derivatives

The primary alcohol group in this compound is a key site for transformations that can generate other sulfonyl-containing molecules. The hydroxyl group (-OH) is inherently a poor leaving group in nucleophilic substitution reactions. youtube.comlibretexts.org However, it can be readily converted into an excellent leaving group by transforming it into a sulfonate ester. youtube.comlibretexts.orglibretexts.org This process, known as sulfonylation, involves reacting the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine. youtube.com

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com The base then removes the proton from the intermediate to yield the stable sulfonate ester. youtube.com This transformation is crucial as it "activates" the hydroxyl position for subsequent substitution or elimination reactions. youtube.comlibretexts.org The formation of the sulfonate ester occurs with retention of the configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during this step. youtube.comlibretexts.org

Common sulfonyl chlorides used for this purpose include methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), and trifluoromethanesulfonyl chloride (triflyl chloride). youtube.comwikipedia.org The resulting sulfonate esters (mesylate, tosylate, and triflate, respectively) are themselves sulfonyl derivatives and are highly effective leaving groups due to the resonance stabilization of the sulfonate anion. libretexts.orgwikipedia.org

| Reactant | Typical Conditions | Product Name | Leaving Group Formed |

|---|---|---|---|

| Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine, CH₂Cl₂, 0 °C to RT | 2-(Octylsulfonyl)ethyl methanesulfonate | Mesylate (-OMs) |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0 °C to RT | 2-(Octylsulfonyl)ethyl p-toluenesulfonate | Tosylate (-OTs) |

| Trifluoromethanesulfonyl chloride (TfCl) or Anhydride (Tf₂O) | Pyridine, CH₂Cl₂, low temp. (-78 to 0 °C) | 2-(Octylsulfonyl)ethyl trifluoromethanesulfonate | Triflate (-OTf) |

Multi-functional Reactivity and Cascade Reaction Sequences

The structure of this compound, as a β-hydroxysulfone, allows for multi-functional reactivity that can be exploited in cascade or one-pot reaction sequences. mdpi.comorganic-chemistry.org Such sequences are highly efficient as they minimize purification steps and reduce waste. organic-chemistry.org The reactivity stems from two key features: the nucleophilicity of the hydroxyl group and the acidity of the protons on the carbon alpha to the sulfonyl group.

The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons (on the carbon atom between the sulfur and the alcohol-bearing carbon). This allows for deprotonation by a suitable base to form a stabilized α-sulfonyl carbanion. This carbanion can then act as a potent carbon-based nucleophile in a variety of bond-forming reactions.

A plausible cascade reaction sequence can be designed by combining the activation of the hydroxyl group (as described in section 3.2.2) with a subsequent reaction involving the α-sulfonyl carbanion. For instance, a one-pot, multi-step process could be envisioned where this compound is first treated with a sulfonyl chloride to form a sulfonate ester in situ. Without isolating this intermediate, a strong, non-nucleophilic base could be added to deprotonate the α-position, generating the α-sulfonyl carbanion. This nucleophile could then react with an added electrophile in an intermolecular fashion. Alternatively, if the molecule contains an appropriate internal electrophilic site, an intramolecular cyclization could occur.

One-pot syntheses of complex β-hydroxysulfones from simpler starting materials like thiophenols and alkenes have been developed, highlighting the utility of multi-step sequences that proceed without isolation of intermediates. organic-chemistry.org These strategies often involve oxidation and reduction steps to build the β-hydroxysulfone framework, which can then be used in further transformations. organic-chemistry.org The development of one-pot photo-biocatalytic cascade reactions for the synthesis of similar hydroxysulfone compounds further underscores the potential for complex molecular construction using these motifs. mdpi.comdntb.gov.ua

| Step | Reaction Type | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Hydroxyl Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(Octylsulfonyl)ethyl p-toluenesulfonate | The hydroxyl group is converted into a good leaving group (tosylate). organic-chemistry.org |

| 2 | Carbanion Formation | Strong Base (e.g., n-Butyllithium) | α-sulfonyl carbanion | The base abstracts an acidic α-proton to form a nucleophilic carbanion. |

| 3 | Nucleophilic Attack | Electrophile (e.g., Benzaldehyde) | New C-C bond formation | The carbanion attacks the electrophile, forming a new carbon-carbon bond and creating a more complex molecular structure. |

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₁₀H₂₂O₃S | Subject Compound |

| Methanesulfonyl chloride (Mesyl chloride) | CH₃ClO₂S | Reagent |

| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | Reagent |

| Trifluoromethanesulfonyl chloride (Triflyl chloride) | CClF₃O₂S | Reagent |

| Pyridine | C₅H₅N | Base/Solvent |

| Triethylamine | C₆H₁₅N | Base |

| 2-(Octylsulfonyl)ethyl methanesulfonate | C₁₁H₂₄O₅S₂ | Product (Mesylate) |

| 2-(Octylsulfonyl)ethyl p-toluenesulfonate | C₁₇H₂₈O₅S₂ | Product (Tosylate) |

| 2-(Octylsulfonyl)ethyl trifluoromethanesulfonate | C₁₁H₂₁F₃O₅S₂ | Product (Triflate) |

| n-Butyllithium | C₄H₉Li | Base |

| Benzaldehyde | C₇H₆O | Electrophile |

Advanced Analytical Characterization Techniques in Research Contexts

Spectroscopic Analysis

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded as peaks in an IR spectrum.

For 2-(Octylsulfonyl)ethanol, the key functional groups are the hydroxyl (-OH) group and the sulfonyl (-SO₂) group. The IR spectrum would be expected to show characteristic absorption bands for these groups. The O-H stretch from the alcohol group typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹. orgchemboulder.comlibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of a primary alcohol is expected in the 1260-1050 cm⁻¹ range. orgchemboulder.com

The sulfonyl group (SO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. researchgate.net The presence of these characteristic peaks would confirm the integrity of the sulfonyl and hydroxyl functional groups within the molecule.

Table 1: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| Alkyl (C-H) | Stretch | 3010 - 2850 | Medium to Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |

| Alcohol (C-O) | Stretch | 1260 - 1050 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. nih.gov ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons.

In the ¹H NMR spectrum of this compound, distinct signals (resonances) would be expected for each chemically unique proton. The integration of these signals would correspond to the number of protons in that environment (e.g., the 3 protons of the terminal methyl group). The chemical shift (δ), measured in parts per million (ppm), indicates the proton's electronic environment. mnstate.edu Protons near electronegative atoms or groups (like -SO₂- and -OH) are "deshielded" and appear at a higher chemical shift (downfield). libretexts.org

The signal for the hydroxyl proton (-OH) is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. libretexts.org The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) and the sulfonyl group (-SO₂CH₂-) would be expected to appear significantly downfield. For instance, protons on a carbon next to an alcohol oxygen typically resonate around 3.4-4.5 ppm. libretexts.org The splitting pattern of each signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, following the n+1 rule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| CH₃- | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₅- | ~1.2-1.6 | Multiplet (m) | 10H |

| -CH₂-CH₂SO₂- | ~1.7-1.9 | Multiplet (m) | 2H |

| -CH₂-SO₂- | ~3.1-3.4 | Triplet (t) | 2H |

| -SO₂-CH₂-CH₂OH | ~3.4-3.7 | Triplet (t) | 2H |

| -CH₂-OH | ~3.8-4.2 | Triplet (t) | 2H |

| -OH | Variable | Singlet (s, broad) | 1H |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. In a typical mass spectrum, the peak with the highest m/z value corresponds to the molecular ion ([M]⁺), which gives the molecular weight of the compound. docbrown.info

Chromatographic Separation Methods

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography (GC) is a common technique used to separate and analyze volatile compounds without decomposition. oup.com It is particularly useful for assessing the purity of a sample and quantifying its components. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.

The analysis of sulfonyl compounds by GC can sometimes be challenging due to their polarity and potential for thermal degradation. nih.gov For a compound like this compound, a capillary column with a polar stationary phase would likely be chosen to achieve good separation from any impurities. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. innovareacademics.in A GC-MS combination, where the GC is coupled to a mass spectrometer, would provide definitive identification of the main peak and any impurities. omicsonline.org

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. wu.ac.th It is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC. Given the polarity of the hydroxyl and sulfonyl groups, reversed-phase HPLC would be the method of choice for analyzing this compound.

In a reversed-phase setup, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comresearchgate.net By gradually changing the composition of the mobile phase (gradient elution), components are separated based on their relative hydrophobicity. The this compound would be detected as it elutes from the column, most commonly by a UV detector if the molecule contains a chromophore, or by a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). mdpi.com HPLC is highly effective for determining purity and for quantitative analysis against a reference standard. nih.gov

Elemental Analysis for Compositional Verification (e.g., Sulphur, Carbon, Hydrogen, Nitrogen, Oxygen)

Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. For this compound, with a molecular formula of C₁₀H₂₂O₃S, this analysis provides the mass percentages of its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Sulphur (S). This process is crucial to confirm that the empirical formula derived from experimental results aligns with the theoretical values calculated from its molecular formula. Nitrogen analysis would also be performed as a standard procedure to ensure its absence.

The theoretical elemental composition of this compound is calculated from its molecular weight (222.34 g/mol ). These theoretical values serve as a benchmark against which experimental data are compared. A close correlation between the experimental and theoretical percentages for each element provides strong evidence for the successful synthesis and purity of the compound.

While specific experimental data for this compound is not publicly available, the expected results from an elemental analysis are presented below based on its theoretical composition. In a research setting, these calculated values would be compared against those obtained from an elemental analyzer. For instance, research on other complex alkyl sulfone derivatives relies on elemental analysis to confirm their successful synthesis. researchgate.net

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 54.02% |

| Hydrogen | H | 1.008 | 22 | 22.176 | 9.97% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.59% |

| Sulphur | S | 32.065 | 1 | 32.065 | 14.42% |

| Total | | | | 222.348 | 100.00% |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Other Advanced Characterization Methodologies

Beyond elemental analysis, a variety of sophisticated spectroscopic and analytical methods are employed to provide a comprehensive characterization of this compound.

Mass Spectrometry (MS) Mass spectrometry is utilized to determine the molecular weight of the compound and to study its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 222.34). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. mdpi.com The fragmentation pattern would yield structural information; for example, cleavage of the carbon-sulfur or carbon-carbon bonds would produce characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure. organicchemistrydata.org

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals for the protons on the octyl chain and the ethanol (B145695) group, with chemical shifts and splitting patterns (multiplicity) confirming their connectivity. For example, the hydroxyl proton would typically appear as a broad singlet, while the methylene (B1212753) groups adjacent to the sulfonyl and hydroxyl groups would have characteristic chemical shifts. uou.ac.in

¹³C NMR: This analysis provides information on the carbon skeleton of the molecule. ucl.ac.uk Each unique carbon atom in this compound would correspond to a distinct signal in the ¹³C NMR spectrum, confirming the presence of the ten carbon atoms in their respective chemical environments (e.g., alkyl chain, C-S, C-O).

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups:

A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.com

Strong, sharp bands in the regions of approximately 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively. acs.org

Stretching vibrations for C-H bonds in the alkyl chain would appear in the 2960-2850 cm⁻¹ region.

The C-O stretching vibration would be observed in the 1260-1000 cm⁻¹ range. spectroscopyonline.com

X-ray Crystallography If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure. wikipedia.org This technique yields precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Studies on other long-chain compounds and sulfone derivatives have successfully used this method to determine their detailed crystal and molecular structures. okstate.edugla.ac.uknih.gov For instance, single-crystal X-ray diffraction of a cage-like sulfone derivative confirmed its structure in the triclinic system. acs.org

Table 2: Summary of Advanced Analytical Techniques for this compound

| Technique | Purpose | Expected Key Findings |

|---|---|---|

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation | Molecular ion peak at m/z ≈ 222; fragments corresponding to the loss of alkyl and ethyl alcohol moieties. |

| ¹H NMR Spectroscopy | Elucidate proton framework and connectivity | Signals for octyl chain protons, methylene groups adjacent to S and O, and hydroxyl proton. |

| ¹³C NMR Spectroscopy | Characterize the carbon skeleton | Ten distinct signals corresponding to the unique carbon atoms in the molecule. |

| FTIR Spectroscopy | Identify functional groups | Strong S=O stretches (~1350, ~1150 cm⁻¹), broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹). |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Theoretical and Computational Investigations of 2 Octylsulfonyl Ethanol

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemistry offers a foundational approach to understanding the intrinsic properties of a molecule, governed by its electronic structure. researchgate.net Methods like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry and calculating electronic properties. uab.cat

For 2-(Octylsulfonyl)ethanol, DFT calculations, potentially using a basis set such as B3LYP/6-311++G(d,p), could determine its most stable three-dimensional structure. researchgate.net Such studies would yield key parameters like bond lengths, bond angles, and dihedral angles. Of particular interest would be the geometry around the sulfonyl group (SO₂) and its influence on the conformation of the octyl chain and the ethanol (B145695) moiety.

Electronic properties derived from these calculations provide insights into the molecule's reactivity and intermolecular interactions. Key electronic descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, regions of negative potential would be expected around the electronegative oxygen atoms of the sulfonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential would highlight areas prone to nucleophilic attack.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom, quantifying the electron distribution. This data is vital for understanding the polarity of the molecule and its constituent bonds.

While specific data for this compound is not published, studies on other sulfonyl compounds show that the sulfonyl group is a strong electron-withdrawing feature, significantly influencing the electronic properties of the entire molecule. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: These are representative values based on typical calculations for similar molecules and are for illustrative purposes only, as specific studies on this compound are not available.)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 9.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 4-5 Debye | Indicates a high degree of polarity |

| MEP Negative Region | Oxygen atoms of SO₂ and OH groups | Sites for electrophilic attack |

| MEP Positive Region | Hydrogen of OH, and protons on carbons adjacent to the sulfonyl group | Sites for nucleophilic attack |

Conformational Analysis and Energy Landscapes

The flexibility of the octyl chain and the rotatable bonds within the ethanol portion of this compound mean that the molecule can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles, such as the C-C bonds in the octyl chain and the C-S, S-C, and C-O bonds. Studies on long alkyl chains show a strong preference for the anti (trans) conformation to minimize steric hindrance. acs.org For sulfonyl-containing molecules, the conformation is often dictated by the orientation of substituents relative to the O=S=O plane. acs.orgrsc.org The gauche rule, which often predicts conformations for sp³-sp³ bonds, may not be universally applicable to sulfonyl derivatives, where interactions between polar bonds can dominate. rsc.org

Reaction Mechanism Predictions and Transition State Theory Applications

Theoretical chemistry can be used to predict the pathways of chemical reactions involving this compound. The hydroxyl group allows for typical alcohol reactions, such as esterification or dehydration, while the sulfonyl group can influence reactivity at adjacent positions. researchgate.netwhiterose.ac.uk

For a given reaction, computational methods can map out the entire reaction coordinate, from reactants to products, identifying any intermediates and, crucially, the transition state. uky.edu The transition state is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. researchgate.net

Transition State Theory (TST) uses the properties of the calculated transition state to estimate the reaction rate constant. researchgate.net Key parameters derived from TST calculations include:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Enthalpy of Activation (ΔH‡)

Entropy of Activation (ΔS‡)

Gibbs Free Energy of Activation (ΔG‡): This is the most critical parameter for determining reaction spontaneity and rate under specific conditions.

For example, in an acid-catalyzed dehydration of this compound, a computational study could elucidate whether the reaction proceeds via an E1 or E2 mechanism. Given that the hydroxyl group is on a primary carbon, an E2 mechanism might be favored to avoid the formation of an unstable primary carbocation. rsc.org DFT calculations could model the structures and energies of the reactants, the protonated alcohol intermediate, the transition state, and the final alkene product.

Molecular Dynamics Simulations in Relevant Chemical Environments

While quantum chemical studies typically model a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of many molecules over time in a realistic chemical environment, such as in aqueous solution or at an interface. uab.catmdpi.com

To perform an MD simulation of this compound, an accurate force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of atomic positions. The CHARMM General Force Field (CGenFF), for example, has been extended to include parameters for sulfonyl-containing compounds, which would be applicable here. nih.gov

An MD simulation could provide insights into:

Solvation: How water molecules arrange around the polar sulfonyl and hydroxyl groups and the nonpolar octyl chain. This would involve analyzing radial distribution functions (RDFs) between solute and solvent atoms.

Aggregation and Micelle Formation: Due to its amphiphilic nature (a polar head group and a long nonpolar tail), this compound is expected to act as a surfactant. MD simulations can model the spontaneous aggregation of multiple molecules in water to form micelles above a certain concentration. rsc.orgnih.gov The simulations would reveal the structure of these aggregates, such as their size, shape, and the arrangement of the molecules within them.

Interfacial Behavior: Simulations could model the behavior of this compound at an oil-water or air-water interface, predicting its orientation and effect on interfacial tension. Studies on similar anionic sulfonate surfactants show that they orient with the polar head group in the water phase and the nonpolar tail in the non-aqueous phase. pku.edu.cn

Predictive Modeling of Chemical Behavior and Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govmdpi.com These models are built by finding a mathematical correlation between calculated molecular descriptors and experimentally measured properties for a series of related compounds. ufv.br

Although no QSAR/QSPR models specifically including this compound are found in the literature, it could be incorporated into such a study. The process would involve:

Data Set Compilation: Gathering a set of sulfonyl compounds with known experimental data for a specific endpoint (e.g., toxicity, biodegradability, surface tension).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound in the set, including this compound. These can be constitutional, topological, geometric, or quantum chemical descriptors. nih.govufv.br

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that correlates the descriptors with the experimental property. mdpi.comjbclinpharm.org The model's predictive power would be rigorously validated.

Once a robust model is developed, it could be used to predict the properties of this compound and other new sulfonyl compounds without the need for experimental testing. QSAR studies on sulfonamides have successfully identified key descriptors related to their anticancer activity, such as molecular mass, polarizability, and the presence of specific bonds. nih.gov

Applications in Chemical Science and Technology

Role as Synthetic Intermediates in Organic Synthesis

As a synthetic intermediate, 2-(Octylsulfonyl)ethanol provides two reactive sites: the hydroxyl (-OH) group and the octylsulfonyl (C8H17SO2-) moiety. The compound itself is typically synthesized via the oxidation of its thioether precursor, 2-(Octylthio)ethanol (B165344). wikipedia.org This precursor, 2-(octylsulfanyl)ethan-1-ol, is recognized as a chemical intermediate for producing resins and plastics. nih.govchemnet.com

The true value of this compound as an intermediate lies in the distinct reactivity of its functional groups. frontierspecialtychemicals.comsigmaaldrich.com

Hydroxyl Group Reactions: The primary alcohol group can undergo common transformations such as esterification, etherification, or conversion to a leaving group, allowing it to be connected to other molecular scaffolds.

Sulfonyl Group Influence: The sulfonyl group is a strongly electron-withdrawing and is generally stable, a characteristic of sulfone polymers known for their resistance to oxidation and high temperatures. wikipedia.org4spe.orgtuntunplastic.com This stability makes it a desirable feature in the backbone of performance polymers. tuntunplastic.com While very stable, the sulfonyl group can participate in or influence certain advanced synthetic reactions.

The dual functionality allows this compound to act as a building block, connecting different parts of a molecule or introducing specific properties, such as polarity and stability, into a final product.

Integration into Advanced Functional Molecules and Materials Development

The most significant application of the octylsulfonyl moiety is in the development of advanced functional materials, particularly those with non-linear optical (NLO) properties. acs.org NLO materials are critical for technologies involving the manipulation of light, such as in lasers and optical communications. rsc.org

A key example is the creation of a novel stilbazolium benzimidazolate derivative, specifically 2-(4-{2-[4-(octylsulfonyl)phenyl]ethenyl}pyridinio)benzimidazolate . researchgate.netrsc.orgresearchgate.net In this complex molecule, the octylsulfonyl group acts as a powerful electron acceptor, which is a crucial feature for second-order NLO materials. acs.orgresearchgate.net

Researchers prepared this derivative and dispersed it into a poly(methyl methacrylate) (PMMA) polymer film. researchgate.netrsc.org The resulting material exhibited a significantly enhanced second-order NLO coefficient (d₃₃), a measure of its efficiency in frequency-doubling light. The study explicitly demonstrates that the inclusion of the octylsulfonyl group is directly responsible for this improved performance compared to analogous molecules with other substituents. researchgate.netrsc.org

| NLO Chromophore | Substituent Group | Concentration in PMMA | d₃₃ (pm V⁻¹) |

|---|---|---|---|

| 2-(4-{2-[4-(octylsulfonyl)phenyl]ethenyl}pyridinio)benzimidazolate | Octylsulfonyl | 10 mass% | 7.6 |

| 2-(4-{2-[4-(octylsulfonyl)phenyl]ethenyl}pyridinio)benzimidazolate | Octylsulfonyl | 20 mass% | 11.0 |

| 2-[4-(2-phenylethenyl)pyridinio]benzimidazolate | None (Hydrogen) | 10 mass% | 1.6 |

| 2-{4-[2-(4-octyloxyphenyl)ethenyl]pyridinio}benzimidazolate | Octyloxy | 10 mass% | 0.51 |

This research highlights how integrating the this compound-derived structure into a material creates a functional system with superior properties for specialized photonic applications. cmu.eduscielo.org.mx

Applications in Specialized Chemical Processes

While direct, large-scale industrial process applications for this compound are not widely documented, its utility is evident in more specialized, multi-step chemical production. Its precursor, 2-(Octylthio)ethanol, is noted for its use as an intermediate. nih.govcpchem.comhpc-standards.com The sulfone form, being a derivative, is typically employed in lower-volume, higher-value applications.

The primary "specialized process" involving this compound is the synthesis of the functional materials described previously. cmu.edu The production of NLO polymers, for example, is a highly specialized process where the unique electronic properties of the octylsulfonyl group are leveraged. acs.orgresearchgate.nettaylorandfrancis.com Therefore, its application is not as a bulk solvent or catalyst but as a critical component in the synthesis of fine chemicals and high-performance materials for the electronics and photonics industries. 4spe.orgsyensqo.com

Environmental Aspects and Fate in Academic Contexts

Environmental Pathways and Distribution

The distribution of 2-(Octylsulfonyl)ethanol in the environment is governed by processes such as adsorption to soil and sediment, and volatilization into the atmosphere.

Adsorption to soil organic carbon and sediment is a key process that influences the mobility and bioavailability of organic chemicals. The adsorption coefficient (Koc), which measures the tendency of a substance to bind to organic matter, is a critical parameter.

Studies on other related compounds, such as 2-(Octylsulfinyl)ethanol (the sulfoxide (B87167) intermediate), show significant surface activity at the air-water interface, which implies a tendency to partition to interfaces like those between water and sediment particles. oup.comacs.org The process for estimating the adsorption coefficient for any organic compound is well-defined by international standards, such as the OECD Test Guideline 121, which uses high-performance liquid chromatography (HPLC). oecd.orgoecd.org

Table 1: Estimated Adsorption Properties

| Parameter | Value (for 2-(octylthio)ethanol (B165344) analogue) | Interpretation | Method |

|---|

Data based on the precursor compound 2-(octylthio)ethanol. europa.eu

Volatilization determines the extent to which a chemical can escape from soil or water surfaces into the atmosphere. This is governed by its vapor pressure and Henry's Law constant. For the analogue 2-(octylthio)ethanol, the vapor pressure is low (0.0011 Pa at 25°C), and the Henry's Law constant is calculated to be 0.005 Pa·m³/mol, suggesting that volatilization from water and moist soil is not a significant transport pathway. europa.eu

Once in the atmosphere, the fate of a compound is determined by its potential for degradation. The primary atmospheric degradation pathway for many volatile organic compounds (VOCs) is reaction with hydroxyl (•OH) radicals. squarespace.com Studies on dimethyl sulfone show that its reaction with •OH radicals is a major gas-phase removal process. squarespace.com Theoretical studies on fluorinated sulfonamides suggest that their atmospheric lifetimes, determined by reactions with •OH radicals, are in the range of 20 to 40 days. cdnsciencepub.com By analogy, this compound released into the atmosphere would be expected to undergo slow degradation primarily through reactions with photochemically produced hydroxyl radicals.

Degradation Mechanisms

Degradation transforms a chemical into other substances, reducing its concentration in the environment. This can occur through biological processes (biodegradation) or chemical reactions like hydrolysis and phototransformation.

Biodegradation is a critical process for the removal of organic substances from the environment. Studies on 2-(octylthio)ethanol show that it is not readily biodegradable in standard screening tests. europa.eu In a 28-day test, only 6% degradation was observed, indicating a degree of persistence. europa.eu However, other studies on analogous substances like fatty alcohol ethoxylates show a clear sequence of biotransformation, suggesting that while the parent compound may persist, it can be transformed into other products. pjoes.com

The biodegradation of related sulfonated compounds, such as N-ethyl perfluorooctane (B1214571) sulfonamido ethanol (B145695) (EtFOSE), has been studied in more detail. In marine sediments, EtFOSE was found to transform into a suite of products, with a half-life of 44 days at 25°C, a rate significantly slower than in activated sludge. nih.gov This indicates that the environmental matrix (water, sediment, soil) and conditions (temperature, microbial community) heavily influence degradation rates. The biodegradation of this compound would likely proceed via oxidation of the alkyl chain, but specific pathways and kinetics remain uncharacterized.

Table 2: Biodegradation Data for Analogue Compounds

| Compound | Test System | Half-life (t½) | Finding |

|---|---|---|---|

| 2-(octylthio)ethanol | Screening Test (28d) | > 28 days | Not readily biodegradable europa.eu |

| N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE) | Marine Sediment (25°C) | 44 days | Slow transformation nih.gov |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For 2-(octylthio)ethanol, hydrolysis is not expected to be a significant fate process as the substance lacks functional groups that are readily hydrolyzable. europa.eu The sulfone group in this compound is also generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Phototransformation, or photodegradation, involves the breakdown of a chemical by light, particularly UV radiation from the sun. Direct photolysis in water is not considered a major removal pathway for compounds like 2-(octylthio)ethanol. europa.eu The atmospheric phototransformation via reaction with •OH radicals, as discussed in section 7.1.2, is the more relevant photodegradation process.

Environmental Impact Assessment Methodologies

An environmental impact assessment (EIA) for a chemical like this compound follows a structured, tiered approach as established by regulatory bodies. The goal is to evaluate the potential risk by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

The general framework, such as that used for veterinary medicinal products in Europe, involves two main phases: europa.eu

Phase I: This is a screening phase to estimate the potential for environmental exposure. If the exposure is below a certain trigger value, the compound is considered unlikely to pose a significant risk, and no further testing is needed.

Phase II: If the exposure trigger is exceeded, a more detailed assessment is required. This phase is typically tiered:

Tier A: A base set of data on the chemical's fate (e.g., degradation, adsorption) and ecotoxicity (effects on aquatic and terrestrial organisms) is used to calculate a risk quotient (RQ = PEC/PNEC). If the RQ is less than 1, the risk is considered acceptable.

Tier B: If the RQ from Tier A is greater than 1, more advanced and specific studies are conducted to refine the PEC and PNEC values, leading to a more realistic risk assessment. europa.eu

This tiered approach ensures that the assessment effort is proportional to the potential risk. industrialchemicals.gov.au For sulfonyl-containing compounds, particularly those related to persistent organic pollutants (POPs) like PFOS, the assessment would pay close attention to persistence, bioaccumulation, and toxicity (PBT) criteria. industrialchemicals.gov.aumeti.go.jp

Table 3: Tiered Approach in Environmental Impact Assessment

| Assessment Tier | Objective | Key Parameters | Outcome |

|---|---|---|---|

| Phase I | Exposure Screening | Predicted Environmental Concentration (PEC) | Decision on whether a Phase II assessment is necessary. |

| Phase II - Tier A | Initial Risk Characterization | PEC, Predicted No-Effect Concentration (PNEC), Adsorption (Koc), Biodegradation (t½), Ecotoxicity (LC50, EC50) | Calculation of Risk Quotient (RQ). If RQ < 1, risk is acceptable. |

| Phase II - Tier B | Refined Risk Characterization | Advanced fate and effects studies (e.g., sediment/soil simulation tests, chronic toxicity) | Refined RQ to confirm or mitigate the identified risk. |

Life Cycle Assessment (LCA) Framework for Related Chemical Entities

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. scribd.commpob.gov.my This "cradle-to-grave" or "cradle-to-gate" approach provides a holistic view of a chemical's environmental footprint. wbcsd.orgicca-chem.org For a compound like this compound, which likely serves as a surfactant or chemical intermediate, a comprehensive LCA would be essential for understanding its sustainability profile. erasm.orgp6technologies.com

Given the absence of specific LCA studies for this compound, a framework can be conceptualized based on assessments of analogous substances like long-chain alcohols and other surfactants. scribd.comresearchgate.net The LCA process is typically divided into four distinct phases:

Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of the chemical), and the system boundaries. scribd.commdpi.com For this compound, the scope could be "cradle-to-gate," covering impacts from raw material extraction to the factory gate, or "cradle-to-grave," including the use phase and end-of-life disposal. icca-chem.org

Life Cycle Inventory (LCI): This phase involves compiling quantitative data on all inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste generation) associated with the product's life cycle. scribd.comerasm.org For a sulfonyl-containing compound, this would include tracking the sourcing of the octyl group (likely from fatty alcohols) and the sulfonyl group (potentially from sulfur-based reagents). mpob.gov.myacs.org

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. scribd.com These impacts are categorized into specific environmental problems, such as global warming potential, acidification potential, and eutrophication potential. d-nb.info This phase translates emissions and resource consumption into environmental impact scores.

Table 1: Illustrative Life Cycle Inventory (LCI) Inputs and Outputs for a Generic Long-Chain Alcohol Derivative

| Life Cycle Stage | Key Inputs | Key Outputs (Emissions/Waste) |

| Raw Material Acquisition | Crude Oil or Palm Oil, Water, Energy | Greenhouse Gases (CO2, CH4), Wastewater, Solid Waste |

| Chemical Synthesis | Long-Chain Alkene, Sulfonating Agent, Catalysts, Solvents, Energy, Water | Volatile Organic Compounds (VOCs), Sulfur Oxides (SOx), Wastewater containing organic byproducts, Solid Waste (spent catalysts) |

| Purification | Solvents, Energy | Solvent Emissions, Product Loss in Waste Streams |

| Transportation | Fuel | Exhaust Emissions (NOx, SOx, Particulate Matter) |

| Use Phase (e.g., in a detergent) | Energy (for washing), Water | Chemical release to wastewater |

| End-of-Life | Energy (for wastewater treatment) | Treated Effluent, Sewage Sludge, Greenhouse Gases from treatment |

This table is illustrative and provides a general overview based on LCA principles for related chemical types. Actual data would be specific to the manufacturing process of this compound.

Q & A

Q. How can computational frameworks predict the thermodynamic properties of this compound, such as vaporization enthalpy or octanol-water partition coefficients (log KowK_{ow}Kow)?

- Methodological Answer : Apply group contribution methods (e.g., UNIFAC) or quantum mechanical calculations (DFT) using software like COSMO-RS. Calibrate models using experimental data from structurally analogous compounds, such as 2-(phenylsulfonyl)ethanol, to account for the sulfonyl group’s polarity. Vaporization enthalpy predictions should incorporate corrections for hydrogen bonding . For log , validate against experimental shake-flask or HPLC-derived values .

Q. What experimental design strategies mitigate contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Conduct controlled studies under inert atmospheres (N₂/Ar) to exclude oxidative degradation. Use standardized solvents (e.g., USP-grade ethanol) and temperature-controlled conditions (±0.1°C). For conflicting solubility data, perform ternary phase diagrams with co-solvents (e.g., water-ethanol mixtures) and compare with Abraham solvation parameters . Address discrepancies via interlaboratory reproducibility trials .

Q. How can environmental fate studies for this compound leverage data from structurally related compounds like octylphenol ethoxylates?

- Methodological Answer : Use read-across approaches to estimate biodegradation half-lives and ecotoxicity. For example, the sulfonyl group’s electron-deficient nature may reduce microbial degradation rates compared to ethoxylates, requiring OECD 301F testing for confirmation. Model abiotic degradation (hydrolysis, photolysis) using pH-dependent Arrhenius equations, with rate constants adjusted for sulfonate stability .

Q. What synthetic routes minimize by-products during the preparation of this compound?

- Methodological Answer : Optimize sulfonation of octanol derivatives using sulfur trioxide (SO₃) in a non-polar solvent (e.g., hexane) at 0–5°C to control exothermic reactions. Purify intermediates via liquid-liquid extraction (e.g., water/dichloromethane) to remove residual sulfuric acid. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Data Analysis & Validation

Q. How should researchers validate conflicting bioactivity data for this compound in cellular assays?

- Methodological Answer : Standardize cell lines (e.g., HEK293 or HepG2) and exposure durations. Use dose-response curves (IC₅₀/EC₅₀) with triplicate technical replicates. Cross-validate findings with orthogonal assays (e.g., fluorescent viability markers vs. ATP quantification). Address solvent interference (e.g., DMSO) by limiting concentrations to ≤0.1% v/v .

Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated storage conditions?

- Methodological Answer : Employ LC-MS/MS with a polarity-switching method to capture sulfonic acid derivatives (negative ion mode) and aldehydes (positive ion mode). Use forced degradation studies (40°C/75% RH, 0.1 M HCl/NaOH) to simulate hydrolytic pathways. Quantify degradation products against USP-grade reference standards .

Environmental & Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for synthesis/purification, wear nitrile gloves, and employ respirators with organic vapor cartridges during bulk handling. Store in amber glass bottles under nitrogen to prevent oxidation. Spill containment requires inert absorbents (vermiculite) and neutralization with sodium bicarbonate .

Q. How can researchers assess the ecotoxicological impact of this compound using QSAR models?

- Methodological Answer : Apply ECOSAR v2.0 to predict acute toxicity (e.g., LC₅₀ for fish) by inputting SMILES notation. Validate against Daphnia magna 48-h immobilization tests. Adjust model parameters for sulfonate’s hydrophilicity, which may increase bioavailability compared to non-polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.